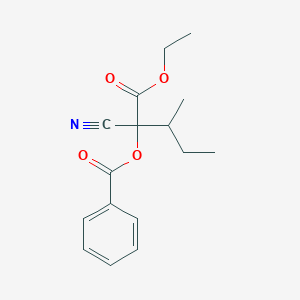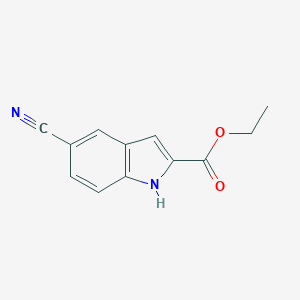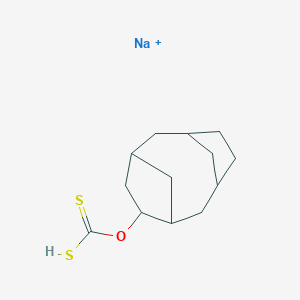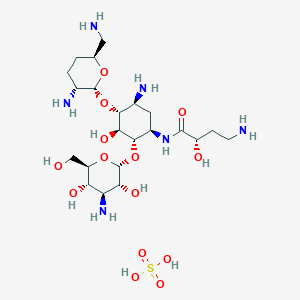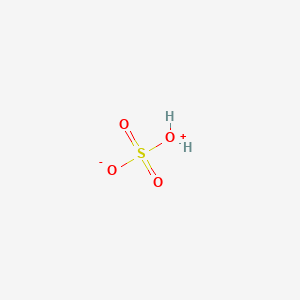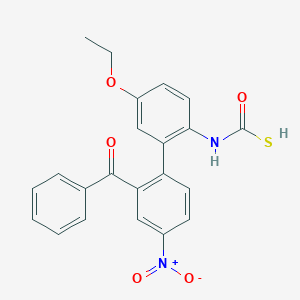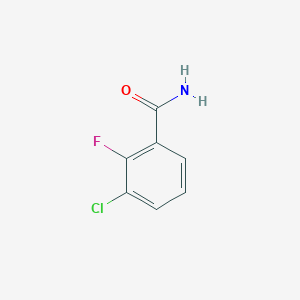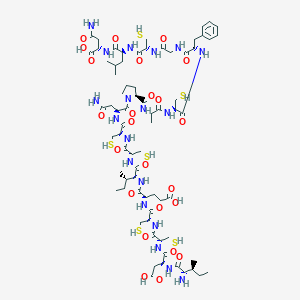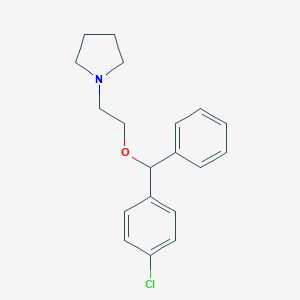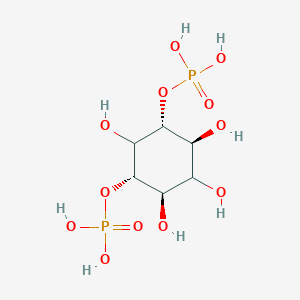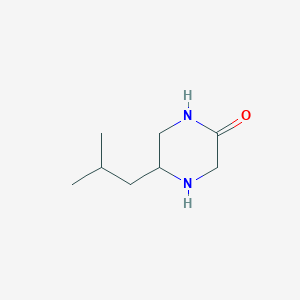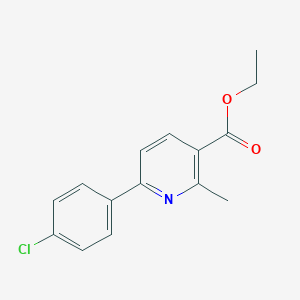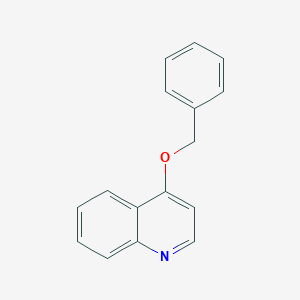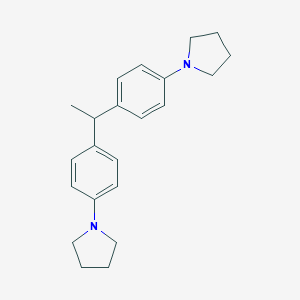
1,1-Bis(4-pyrrolidinylphenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-pyrrolidinylphenyl)ethane, also known as BDPE or α,α'-dipyridyl-2,2'-diylbis(4-pyrrolidinyl-1-yl)ethane, is a chemical compound that has been widely studied in the field of medicinal chemistry and pharmacology. BDPE is a chiral compound that has two enantiomers, (R,R)-BDPE and (S,S)-BDPE. The compound has been found to exhibit a range of biological activities, including anticonvulsant, antidepressant, and antitumor effects.
作用機序
The exact mechanism of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase A and B.
生化学的および生理学的効果
1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, in the brain. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to reduce the levels of certain inflammatory cytokines, and may have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of 1,1-Bis(4-pyrrolidinylphenyl)ethane is that it exhibits a range of biological activities, making it a versatile compound for use in laboratory experiments. However, one limitation is that it is a chiral compound, and the two enantiomers may exhibit different biological activities. This must be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for research on 1,1-Bis(4-pyrrolidinylphenyl)ethane. One area of interest is the development of 1,1-Bis(4-pyrrolidinylphenyl)ethane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 1,1-Bis(4-pyrrolidinylphenyl)ethane in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the mechanisms of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane need to be further elucidated to fully understand its therapeutic potential.
合成法
1,1-Bis(4-pyrrolidinylphenyl)ethane can be synthesized using a variety of methods, including the reaction of 2,2'-dipyridyl with 4-pyrrolidinylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling reactions.
科学的研究の応用
1,1-Bis(4-pyrrolidinylphenyl)ethane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been shown to have antidepressant effects, and may be useful in the treatment of depression. In addition, 1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to have antitumor activity, and may be a promising candidate for the development of anticancer drugs.
特性
CAS番号 |
105443-13-8 |
|---|---|
製品名 |
1,1-Bis(4-pyrrolidinylphenyl)ethane |
分子式 |
C22H28N2 |
分子量 |
320.5 g/mol |
IUPAC名 |
1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3 |
InChIキー |
ISQBNUNEPCPGMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
正規SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
